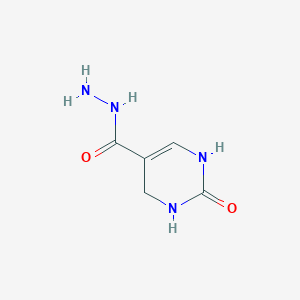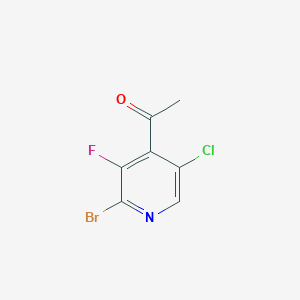![molecular formula C10H9BrN2O2 B13101750 2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole CAS No. 344886-48-2](/img/structure/B13101750.png)
2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-methoxybenzyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring substituted with a 3-bromo-4-methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methoxybenzyl)-1,3,4-oxadiazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-methoxybenzyl alcohol.
Formation of Hydrazide: The alcohol is then converted to the corresponding hydrazide by reacting with hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring.
Final Product Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-methoxybenzyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of programmed cell death.
Comparaison Avec Des Composés Similaires
- 2-(3-Bromo-4-methoxybenzyl)-1,3,4-thiadiazole
- 2-(3-Bromo-4-methoxybenzyl)-1,3,4-triazole
- 2-(3-Bromo-4-methoxybenzyl)-1,3,4-oxazole
Comparison:
- Uniqueness: 2-(3-Bromo-4-methoxybenzyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
- Chemical Properties: Compared to its thiadiazole and triazole analogs, the oxadiazole derivative exhibits different reactivity and stability.
- Biological Activity: The oxadiazole compound has shown promising results in biological assays, particularly in its anticancer and antimicrobial activities, making it a compound of interest for further research.
Propriétés
Numéro CAS |
344886-48-2 |
|---|---|
Formule moléculaire |
C10H9BrN2O2 |
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
2-[(3-bromo-4-methoxyphenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-9-3-2-7(4-8(9)11)5-10-13-12-6-15-10/h2-4,6H,5H2,1H3 |
Clé InChI |
HNADEVZAMRHGSK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=NN=CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)
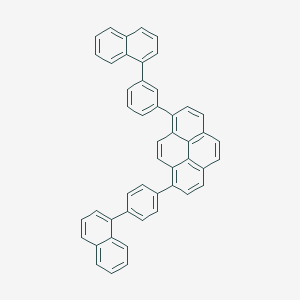
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)

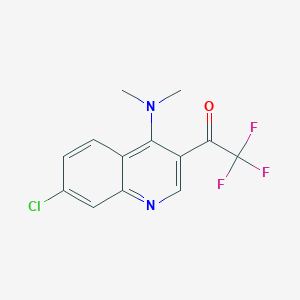
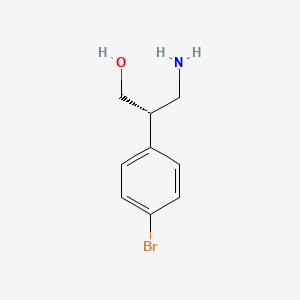
![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)


